molecular formula C7H7BrClF2N B13452601 (2-Bromo-3,5-difluorophenyl)methanamine hydrochloride CAS No. 1256081-80-7

(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride

Cat. No.: B13452601
CAS No.: 1256081-80-7
M. Wt: 258.49 g/mol
InChI Key: ZBZVKKYJSJZZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H6BrClF2N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,5-difluorophenyl)methanamine hydrochloride typically involves the bromination and fluorination of phenylmethanamine. One common method includes the following steps:

    Bromination: Phenylmethanamine is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position of the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the 3 and 5 positions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers use it to study the effects of halogenated phenylmethanamines on biological systems, including their interactions with enzymes and receptors.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2-Bromo-3,5-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine substituents can influence the compound’s binding affinity and selectivity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride
  • (3-Bromo-2-fluorophenyl)methanamine hydrochloride
  • (4-Bromo-2,3-difluorophenyl)methanamine hydrochloride

Uniqueness

(2-Bromo-3,5-difluorophenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs. For instance, the electronic and steric effects of the substituents can influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

1256081-80-7

Molecular Formula

C7H7BrClF2N

Molecular Weight

258.49 g/mol

IUPAC Name

(2-bromo-3,5-difluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6BrF2N.ClH/c8-7-4(3-11)1-5(9)2-6(7)10;/h1-2H,3,11H2;1H

InChI Key

ZBZVKKYJSJZZFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)Br)F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.